molecular formula C21H18N2O3S B2453422 (E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide CAS No. 82719-86-6

(E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide

Cat. No.: B2453422
CAS No.: 82719-86-6
M. Wt: 378.45
InChI Key: RXOJWBHLCUSLIG-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide is an organic compound that belongs to the class of sulfonyl imines. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural features and reactivity.

Properties

IUPAC Name

N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-23(21(24)18-13-7-3-8-14-18)20(17-11-5-2-6-12-17)22-27(25,26)19-15-9-4-10-16-19/h2-16H,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOJWBHLCUSLIG-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/C(=N/S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide typically involves the following steps:

    Formation of the imine: This can be achieved by reacting an amine with a sulfonyl chloride in the presence of a base.

    N-methylation: The imine can then be methylated using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may yield secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May be used in the study of enzyme inhibition or as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for (E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(phenylsulfonyl)benzamide
  • N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)aniline
  • N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)phenylamine

Uniqueness

(E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide is unique due to its specific structural features, which may confer distinct reactivity and biological activity compared to similar compounds. Its combination of sulfonyl, imine, and benzamide groups makes it a versatile compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.